molecular formula C28H24F5NO5 B12829662 N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester

N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester

Cat. No.: B12829662
M. Wt: 549.5 g/mol
InChI Key: DOUJYVMLNKRFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester: is a compound widely used in the field of peptide synthesis. It is a pre-formed pentafluorophenyl ester that facilitates the coupling of serine amino-acid residues in Fmoc solid-phase peptide synthesis (SPPS). This compound is known for its high purity and efficiency in peptide bond formation, making it a valuable reagent in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester typically involves the protection of the serine hydroxyl group with a tert-butyl group, followed by the introduction of the Fmoc group at the amino terminus. The final step involves the formation of the pentafluorophenyl ester. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the pentafluorophenyl ester group is replaced by nucleophiles such as amines. This reaction is crucial in peptide synthesis for forming amide bonds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with serine residues coupled to other amino acids, forming the desired peptide chains .

Mechanism of Action

The mechanism of action of N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester involves the activation of the serine residue for nucleophilic attack. The pentafluorophenyl ester group is a good leaving group, which facilitates the formation of an amide bond with an incoming nucleophile, typically an amine. This reaction is catalyzed by bases such as NMM, which deprotonate the nucleophile, enhancing its nucleophilicity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUJYVMLNKRFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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